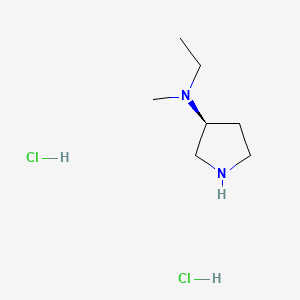
H-Gly-Ala-Leu-Phe-Leu-Ala-Phe-Leu-Ala-Ala-Ala-Leu-Ser-Leu-Met-Gly-Leu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Arg-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Ala-Leu-Phe-Leu-Ala-Phe-Leu-Ala-Ala-Ala-Leu-Ser-Leu-Met-Gly-Leu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Arg-Val-OH is a peptide consisting of 27 amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Procedure: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Reaction Conditions: Typically, the synthesis is carried out in a stepwise manner using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine). Deprotection steps often use TFA (Trifluoroacetic acid).
Industrial Production: Large-scale synthesis can be achieved using automated peptide synthesizers, which streamline the process and ensure high purity and yield.
-
Liquid-Phase Peptide Synthesis (LPPS)
Procedure: This method involves the synthesis of peptides in solution, where each amino acid is added sequentially.
Reaction Conditions: Similar to SPPS, but the process is more labor-intensive and less commonly used for long peptides due to purification challenges.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Conditions: Mild conditions are typically used to avoid peptide degradation.
Products: Oxidation can lead to the formation of disulfide bonds if cysteine residues are present, though this specific peptide does not contain cysteine.
-
Reduction
Reagents: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conditions: Usually performed under mild conditions to preserve the peptide structure.
Products: Reduction of any existing disulfide bonds (not applicable to this peptide).
-
Substitution
Reagents: Various nucleophiles can be used depending on the desired modification.
Conditions: Typically carried out in aqueous or organic solvents under controlled pH.
Products: Modified peptides with altered side chains or functional groups.
Aplicaciones Científicas De Investigación
-
Biochemistry
Protein-Protein Interactions: Studying how this peptide interacts with other proteins can provide insights into cellular signaling pathways.
Enzyme Substrates: It can be used as a substrate to study enzyme kinetics and specificity.
-
Molecular Biology
Gene Expression Studies: Peptides like this can be used to investigate the regulation of gene expression.
Signal Transduction: Understanding how this peptide influences signal transduction pathways.
-
Medicine
Drug Development: Potential use in developing peptide-based therapeutics.
Diagnostics: Utilized in assays to detect specific proteins or antibodies.
-
Industry
Biotechnology: Used in the production of recombinant proteins.
Pharmaceuticals: As a component in the formulation of peptide drugs.
Mecanismo De Acción
The mechanism by which this peptide exerts its effects depends on its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins. The peptide may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact pathways involved would depend on the specific biological context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
-
H-Gly-Ala-Leu-Phe-Leu-Ala-Phe-Leu-Ala-Ala-Ala-Leu-Ser-Leu-Met-Gly-Leu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Arg-Val-OH
Comparison: Compared to shorter peptides, it may have more complex folding and interactions.
-
Other Peptides
This compound: Similar peptides with slight variations in sequence can have different biological activities and stability profiles.
By understanding the unique properties and applications of this peptide, researchers can better utilize it in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C140H230N38O31S |
|---|---|
Peso molecular |
2973.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C140H230N38O31S/c1-74(2)60-98(127(197)174-106(68-88-70-152-90-43-28-27-42-89(88)90)133(203)176-107(72-179)134(204)166-97(50-51-110(145)181)137(207)178-58-37-49-109(178)136(206)165-93(46-31-34-55-143)122(192)161-91(44-29-32-53-141)120(190)160-92(45-30-33-54-142)121(191)162-94(47-35-56-150-139(146)147)123(193)163-95(48-36-57-151-140(148)149)124(194)177-113(80(13)14)138(208)209)159-112(183)71-153-119(189)96(52-59-210-20)164-128(198)103(65-79(11)12)172-135(205)108(73-180)175-130(200)102(64-78(9)10)168-117(187)84(18)156-114(184)82(16)155-115(185)83(17)157-125(195)99(61-75(3)4)170-131(201)104(66-86-38-23-21-24-39-86)169-118(188)85(19)158-126(196)100(62-76(5)6)171-132(202)105(67-87-40-25-22-26-41-87)173-129(199)101(63-77(7)8)167-116(186)81(15)154-111(182)69-144/h21-28,38-43,70,74-85,91-109,113,152,179-180H,29-37,44-69,71-73,141-144H2,1-20H3,(H2,145,181)(H,153,189)(H,154,182)(H,155,185)(H,156,184)(H,157,195)(H,158,196)(H,159,183)(H,160,190)(H,161,192)(H,162,191)(H,163,193)(H,164,198)(H,165,206)(H,166,204)(H,167,186)(H,168,187)(H,169,188)(H,170,201)(H,171,202)(H,172,205)(H,173,199)(H,174,197)(H,175,200)(H,176,203)(H,177,194)(H,208,209)(H4,146,147,150)(H4,148,149,151)/t81-,82-,83-,84-,85-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,113-/m0/s1 |
Clave InChI |
PHWWBNVPYIVKKX-LEBLOVRESA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15362178.png)
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)



![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)



